molecular formula C10H21NO2 B1632071 N-methyl-N-pentyl-beta-alanine methyl ester CAS No. 744266-99-7

N-methyl-N-pentyl-beta-alanine methyl ester

Cat. No. B1632071
Key on ui cas rn: 744266-99-7
M. Wt: 187.28 g/mol
InChI Key: ZWKFEVVFVAGPDE-UHFFFAOYSA-N
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Patent
US07214818B2

Procedure details

106 g (1.05 mol) N-methyl-N-pentylamine was added to cooled methanol of a temperature of 0–5° C. 108 g (1.25 mol) methyl acrylate was added to the solution and the mixture was stirred at room temperature for 8 hours. Then methanol was distilled off in vacuo and the residue was purified by distillation to obtain 188.6 g N-methyl-N-pentyl-β-alanine methyl ester (96.1%)
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10]>CO>[CH3:13][O:12][C:8](=[O:11])[CH2:9][CH2:10][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
CNCCCCC
Step Two
Name
Quantity
108 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then methanol was distilled off in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC(CCN(CCCCC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 188.6 g
YIELD: PERCENTYIELD 96.1%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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